molecular formula C13H18O B2835515 (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol CAS No. 2248216-15-9

(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol

Cat. No.: B2835515
CAS No.: 2248216-15-9
M. Wt: 190.286
InChI Key: BPWOCODACBMOGQ-NUHJPDEHSA-N
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Description

(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a tetrahydronaphthalene moiety attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-one, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid.

    Reduction: (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propane.

    Substitution: (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-yl chloride, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-yl bromide.

Scientific Research Applications

(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
  • (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
  • (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)butan-1-ol

Uniqueness

(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is unique due to its specific stereochemistry and structural configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in the synthesis of chiral molecules and in studies exploring stereospecific interactions in biological systems.

Properties

IUPAC Name

(2R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOCODACBMOGQ-NUHJPDEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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